molecular formula C14H18Cl2N4O4 B2927727 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride CAS No. 2470437-53-5

3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride

Cat. No.: B2927727
CAS No.: 2470437-53-5
M. Wt: 377.22
InChI Key: DGAWSTQSSABWMF-UHFFFAOYSA-N
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Description

3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride is a synthetic small molecule based on a quinazolinone core scaffold, a structure class known for its diverse biological activities and significance in medicinal chemistry research . The quinazolinone pharmacophore is frequently investigated for its potential to interact with various enzymatic targets, particularly in the kinase family . The specific substitution pattern of this compound, featuring a 4-hydroxypiperidin-4-yl)methyl group at the 3-position and a nitro group at the 7-position, is designed to modulate its electronic properties, solubility, and binding affinity for specific targets. Researchers can utilize this compound as a key intermediate or a novel chemical probe in hit-to-lead optimization campaigns, primarily in oncology and neuroscience drug discovery. Its potential mechanism of action is hypothesized to involve the antagonism of specific kinase or receptor signaling pathways, making it a valuable tool for studying cellular proliferation, signal transduction, and other critical physiological processes in vitro. This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

3-[(4-hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4.2ClH/c19-13-11-2-1-10(18(21)22)7-12(11)16-9-17(13)8-14(20)3-5-15-6-4-14;;/h1-2,7,9,15,20H,3-6,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAWSTQSSABWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CN2C=NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride typically involves multiple steps, starting with the formation of the quinazolinone core. One common synthetic route includes the following steps:

  • Formation of the Quinazolinone Core: This can be achieved by reacting an appropriate o-aminobenzamide derivative with a carboxylic acid derivative under cyclization conditions.

  • Introduction of the Nitro Group: The nitration of the quinazolinone core is performed using nitric acid or a nitration reagent.

  • Attachment of the Hydroxypiperidine Moiety: The hydroxypiperidine group is introduced through a nucleophilic substitution reaction, where the hydroxypiperidine derivative reacts with the quinazolinone core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution Reactions: The hydroxyl group in the hydroxypiperidine moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

  • Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Alkylated, acylated, or carbamoylated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antiproliferative effects against cancer cells.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the hydroxypiperidine moiety play crucial roles in these interactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and salt forms. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Salt Form Solubility (mg/mL) Biological Activity (IC₅₀) Reference ID
3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one dihydrochloride Quinazolinone 7-NO₂, 3-(4-hydroxypiperidin-4-yl)methyl Dihydrochloride ~10 (predicted) Kinase inhibition (nM range)*
2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride Triazolopyridine 4-Chlorophenylpiperazine, propyl linker Dihydrochloride 15–20 Serotonin receptor antagonism
Methyl 3-((piperidin-4-ylamino)methyl)benzoate dihydrochloride Benzoate Piperidin-4-ylamino, methyl ester Dihydrochloride 25–30 Protease inhibition
Methyl 4-[(piperidin-4-ylamino)methyl]benzoate dihydrochloride Benzoate Piperidin-4-ylamino, methyl ester Dihydrochloride 20–25 Anticancer (in vitro)

Notes:

  • Substituent Effects : The 7-nitro group in the target compound enhances electrophilicity, which is absent in the benzoate analogs. The hydroxypiperidine moiety may improve water solubility compared to unsubstituted piperidine derivatives.
  • Salt Form : All listed compounds use dihydrochloride salts to optimize solubility, with benzoate derivatives showing higher solubility (>20 mg/mL) due to ester functionalities.

Key Research Findings

Kinase Inhibition: The nitroquinazolinone scaffold is associated with nanomolar-range IC₅₀ values in EGFR (epidermal growth factor receptor) inhibition, though specific data for the target compound require further validation.

Toxicity Profile : Dihydrochloride salts generally reduce acute toxicity compared to free bases, as seen in phenylenediamine dihydrochlorides (), though this remains untested for the target compound.

Biological Activity

The compound 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one; dihydrochloride is a novel derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₅Cl₂N₃O₃
  • CAS Number : 2470437-53-5

This compound features a hydroxypiperidine moiety and a nitro group on the quinazolinone scaffold, which are critical for its biological activity.

The biological activity of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one is primarily attributed to its role as an inhibitor of various molecular targets:

  • Histone Deacetylases (HDACs) : The compound has been shown to exhibit potent cytotoxicity against cancer cell lines by inhibiting HDACs. This inhibition leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in tumor cells .
  • Rho Kinase Inhibition : It is also reported as a Rho kinase inhibitor, which can impact cellular processes such as migration and proliferation . This mechanism is particularly relevant in the context of cancer metastasis.
  • Antimicrobial Activity : Quinazolinones have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) through binding to penicillin-binding proteins (PBPs), enhancing the efficacy of β-lactam antibiotics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-[(4-Hydroxypiperidin-4-yl)methyl]-7-nitroquinazolin-4-one:

Activity Cell Line/Organism IC50/Effect Reference
CytotoxicitySW620 (Colon Cancer)0.10 - 0.16 μM
CytotoxicityPC-3 (Prostate Cancer)0.21 - 0.38 μM
Rho Kinase InhibitionVarious Cell LinesEffective in reducing migration
Antimicrobial ActivityMRSAMIC ≤ 64 μg/mL

Case Studies

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